molecular formula C8H22Cl2N2 B1377721 Octan-2-ylhydrazine dihydrochloride CAS No. 1375473-75-8

Octan-2-ylhydrazine dihydrochloride

Cat. No.: B1377721
CAS No.: 1375473-75-8
M. Wt: 217.18 g/mol
InChI Key: IIMQLRCJHVVMMR-UHFFFAOYSA-N
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Description

Octan-2-ylhydrazine dihydrochloride: is an organic hydrazine compound with the molecular formula C10H24N2Cl2.

Scientific Research Applications

Chemistry: Octan-2-ylhydrazine dihydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in creating complex molecules for research and industrial purposes .

Biology and Medicine: In biological research, this compound can be used to study the effects of hydrazine derivatives on cellular processes.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of polymers and other advanced materials .

Safety and Hazards

Octan-2-ylhydrazine dihydrochloride is classified as a Category 2 flammable liquid according to the GHS classification . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause respiratory irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Octan-2-ylhydrazine dihydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various biochemical assays . The compound is known to interact with enzymes such as hydrazine oxidase, which catalyzes the oxidation of hydrazine derivatives. Additionally, this compound can form complexes with proteins, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . The compound has been observed to induce oxidative stress in cells, which can result in changes in cell function and viability. Furthermore, this compound can modulate the activity of enzymes involved in cellular metabolism, impacting overall cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, it can inhibit the activity of hydrazine oxidase by forming a stable complex with the enzyme, thereby preventing the oxidation of hydrazine derivatives. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes without causing significant toxicity . At higher doses, this compound can cause adverse effects, including oxidative stress, enzyme inhibition, and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity. These findings highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a hydrazine derivative. The compound can be metabolized by enzymes such as hydrazine oxidase, leading to the formation of various metabolites . These metabolic pathways can influence the overall biochemical activity of this compound, affecting its interactions with other biomolecules and its impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity . These transport and distribution properties are critical for understanding the compound’s overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to particular organelles . Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical mechanisms and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-ylhydrazine dihydrochloride involves the reaction of hydrazine with 1-octene in the presence of a palladium catalyst. This method ensures the formation of the desired hydrazine derivative with high specificity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Octan-2-ylhydrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydrazine group into other functional groups.

    Reduction: Reduction reactions can be used to modify the hydrazine group, often employing reducing agents like sodium borohydride.

    Substitution: This compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Comparison with Similar Compounds

  • Octan-1-ylhydrazine dihydrochloride
  • Hexan-2-ylhydrazine dihydrochloride
  • Decan-2-ylhydrazine dihydrochloride

Uniqueness: Octan-2-ylhydrazine dihydrochloride is unique due to its specific structure, which provides distinct reactivity and properties compared to other hydrazine derivatives. Its longer carbon chain compared to similar compounds like Hexan-2-ylhydrazine dihydrochloride offers different solubility and reactivity characteristics .

Properties

IUPAC Name

octan-2-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2.2ClH/c1-3-4-5-6-7-8(2)10-9;;/h8,10H,3-7,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMQLRCJHVVMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octan-2-ylhydrazine dihydrochloride
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Octan-2-ylhydrazine dihydrochloride
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Octan-2-ylhydrazine dihydrochloride
Reactant of Route 4
Octan-2-ylhydrazine dihydrochloride
Reactant of Route 5
Octan-2-ylhydrazine dihydrochloride
Reactant of Route 6
Octan-2-ylhydrazine dihydrochloride

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